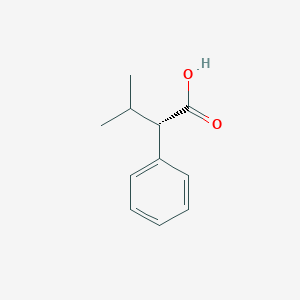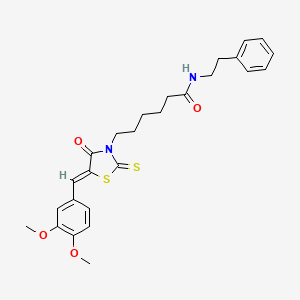![molecular formula C14H8F4N4O B2866784 N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415564-18-8](/img/structure/B2866784.png)
N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound characterized by its unique chemical structure, which includes a fluorine atom, a trifluoromethyl group, and an imidazo[1,2-b]pyridazine core
Preparation Methods
The synthesis of N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-b]pyridazine structure. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridazine derivative, and an appropriate cyclization agent.
Introduction of the Fluoro and Trifluoromethyl Groups: : These groups can be introduced through halogenation reactions, where fluorination and trifluoromethylation agents are used to modify the phenyl ring.
Carboxamide Formation:
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or ketone groups.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: : Substitution reactions can introduce different substituents onto the phenyl ring or the imidazo[1,2-b]pyridazine core.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
This compound has shown promise in several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: : Its unique chemical properties make it suitable for use in various industrial applications, such as in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other fluorinated phenyl derivatives or imidazo[1,2-b]pyridazine derivatives, but the presence of both fluorine and trifluoromethyl groups in this compound provides distinct chemical and biological properties.
List of Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzamide
Imidazo[1,2-b]pyridazine derivatives
Other fluorinated phenyl derivatives
Properties
IUPAC Name |
N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4N4O/c15-12-8(14(16,17)18)2-1-3-9(12)20-13(23)10-4-5-11-19-6-7-22(11)21-10/h1-7H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWGSTUOXCDLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C2=NN3C=CN=C3C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}[(3-methylphenyl)methoxy]amine](/img/structure/B2866703.png)




![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/new.no-structure.jpg)



![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2866716.png)
![4-(trifluoromethyl)-2-[5-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2866718.png)

![4-[(4-{[(6-Phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2866721.png)

